molecular formula C13H21NO4 B1332874 Boc-(R)-gamma-allyl-L-proline CAS No. 224645-82-3

Boc-(R)-gamma-allyl-L-proline

Cat. No.: B1332874
CAS No.: 224645-82-3
M. Wt: 255.31 g/mol
InChI Key: CYODNDBPPDGALB-ZJUUUORDSA-N
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Description

Boc-®-gamma-allyl-L-proline is a derivative of the amino acid proline, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-gamma-allyl-L-proline typically involves the protection of the amino group of ®-gamma-allyl-L-proline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for Boc-®-gamma-allyl-L-proline are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Boc-®-gamma-allyl-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Boc-®-gamma-allyl-L-proline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-®-gamma-allyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The gamma-allyl group can participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

  • Boc-®-gamma-allyl-D-proline
  • Boc-(S)-gamma-allyl-L-proline
  • Fmoc-®-gamma-allyl-L-proline

Uniqueness

Boc-®-gamma-allyl-L-proline is unique due to its specific stereochemistry and the presence of both Boc and gamma-allyl groups. This combination allows for selective protection and functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYODNDBPPDGALB-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376072
Record name Boc-(R)-gamma-allyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224645-82-3
Record name Boc-(R)-gamma-allyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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